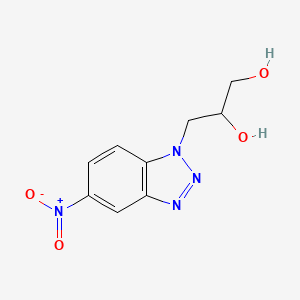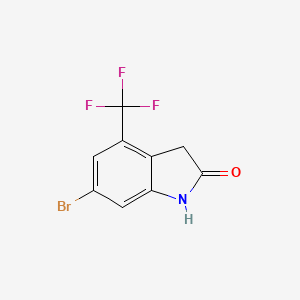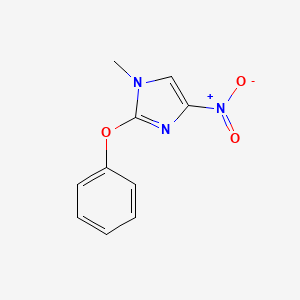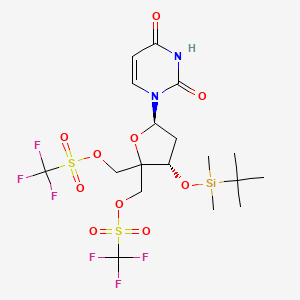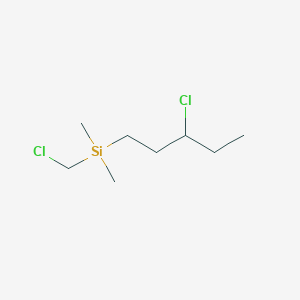
(Chloromethyl)(3-chloropentyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl)(3-chloropentyl)dimethylsilane is an organosilicon compound with the molecular formula C8H18Cl2Si. This compound is characterized by the presence of both chloromethyl and 3-chloropentyl groups attached to a dimethylsilane backbone. Organosilicon compounds like this one are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(3-chloropentyl)dimethylsilane typically involves the reaction of chloromethylsilane with 3-chloropentylsilane under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a dry solvent such as hexane, and the mixture is stirred at room temperature for a specified period. The resulting product is then purified through vacuum distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is typically purified using distillation techniques to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Chloromethyl)(3-chloropentyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and 3-chloropentyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further react to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Anhydrous aluminum chloride is often used as a catalyst in the synthesis of the compound.
Solvents: Dry solvents such as hexane or toluene are commonly used to carry out the reactions under anhydrous conditions.
Major Products Formed
Silanols: Formed through hydrolysis reactions.
Siloxanes: Formed through condensation reactions of silanols.
Applications De Recherche Scientifique
(Chloromethyl)(3-chloropentyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of (Chloromethyl)(3-chloropentyl)dimethylsilane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the compound leads to the formation of silanol groups, which can further react to form siloxane bonds. These reactions are crucial in the formation of polymeric structures and the modification of surfaces. The molecular targets and pathways involved in these reactions include the interaction of the silicon atoms with water molecules and the subsequent formation of silanol and siloxane bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Chloromethyl)dimethylchlorosilane: Contains a chloromethyl group attached to a dimethylsilane backbone.
(3-Chloropropyl)dimethylchlorosilane: Contains a 3-chloropropyl group attached to a dimethylsilane backbone.
(Chloromethyl)trimethylsilane: Contains a chloromethyl group attached to a trimethylsilane backbone.
Uniqueness
(Chloromethyl)(3-chloropentyl)dimethylsilane is unique due to the presence of both chloromethyl and 3-chloropentyl groups, which provide distinct reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds that contain only one type of functional group .
Propriétés
Numéro CAS |
18441-78-6 |
|---|---|
Formule moléculaire |
C8H18Cl2Si |
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
chloromethyl-(3-chloropentyl)-dimethylsilane |
InChI |
InChI=1S/C8H18Cl2Si/c1-4-8(10)5-6-11(2,3)7-9/h8H,4-7H2,1-3H3 |
Clé InChI |
BQWIBBVTDZBVKK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC[Si](C)(C)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


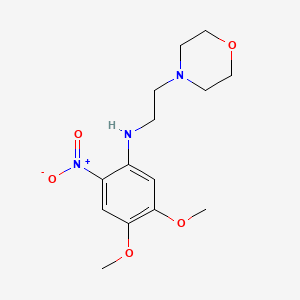
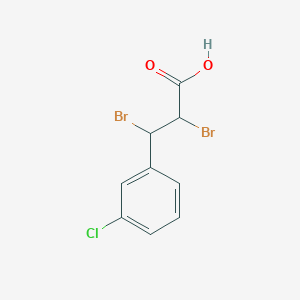
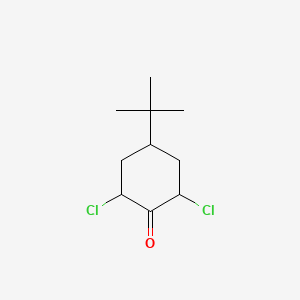

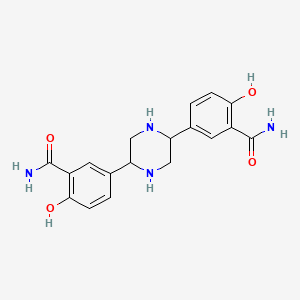
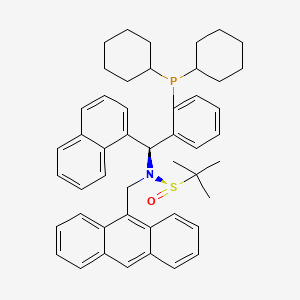
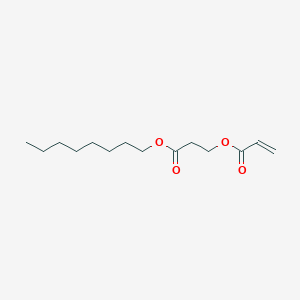
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
